molecular formula C13H11F3N2O5 B11488874 methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11488874
M. Wt: 332.23 g/mol
InChI Key: IOAKQEYUCSKHLT-UHFFFAOYSA-N
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Description

METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-Amido Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-amido intermediate.

    Cyclization to Form the Pyrrole Ring: The intermediate undergoes cyclization with a suitable reagent to form the pyrrole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific conditions.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the furan and pyrrole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(FURAN-2-AMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a furan ring, a pyrrole ring, and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F3N2O5

Molecular Weight

332.23 g/mol

IUPAC Name

methyl 4-(furan-2-carbonylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H11F3N2O5/c1-6-8(10(20)22-2)12(11(21)17-6,13(14,15)16)18-9(19)7-4-3-5-23-7/h3-5H,1-2H3,(H,17,21)(H,18,19)

InChI Key

IOAKQEYUCSKHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=CO2)C(=O)OC

Origin of Product

United States

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